molecular formula C17H21N5 B1613201 5H-Benzo(6,7)cyclohepta(1,2-d)pyrimidin-2-amine, 4-((3R)-3-amino-1-pyrrolidinyl)-6,7-dihydro- CAS No. 1027330-97-7

5H-Benzo(6,7)cyclohepta(1,2-d)pyrimidin-2-amine, 4-((3R)-3-amino-1-pyrrolidinyl)-6,7-dihydro-

Cat. No.: B1613201
CAS No.: 1027330-97-7
M. Wt: 295.4 g/mol
InChI Key: SDTRYHWIXVHTLM-GFCCVEGCSA-N
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Description

A 943931 is a potent and selective antagonist of the histamine H4 receptor. It has shown significant anti-inflammatory and antinociceptive (pain-relieving) properties. This compound is primarily used in scientific research to study the histamine H4 receptor and its role in various physiological and pathological processes .

Preparation Methods

The synthesis of A 943931 involves several steps, including the formation of key intermediates and their subsequent reactions to form the final product. The detailed synthetic route and reaction conditions are typically proprietary information held by the producing companies. it is known that the compound can be synthesized through a series of organic reactions involving pyrimidine derivatives .

Industrial production methods for A 943931 are not widely published, but they generally involve scaling up the laboratory synthesis procedures while ensuring the purity and consistency of the final product. This often includes optimizing reaction conditions, using high-quality reagents, and employing advanced purification techniques .

Chemical Reactions Analysis

A 943931 undergoes various chemical reactions, primarily involving its interaction with the histamine H4 receptor. The compound is known to act as an antagonist, meaning it binds to the receptor and inhibits its activity. This interaction is crucial for its anti-inflammatory and antinociceptive effects .

Common reagents and conditions used in the synthesis and reactions of A 943931 include organic solvents, catalysts, and specific temperature and pressure conditions. The major products formed from these reactions are typically the desired compound itself and any by-products that are removed during purification .

Scientific Research Applications

A 943931 has several scientific research applications, particularly in the fields of chemistry, biology, and medicine. Some of its key applications include:

Comparison with Similar Compounds

A 943931 is unique in its high selectivity and potency as a histamine H4 receptor antagonist. Similar compounds include other histamine H4 receptor antagonists, such as JNJ 7777120 and VUF 6002. These compounds also target the histamine H4 receptor but may differ in their selectivity, potency, and pharmacokinetic properties .

In comparison to these similar compounds, A 943931 stands out due to its improved drug-likeness and in vivo efficacy in models of pain and inflammation. This makes it a preferred choice for researchers studying the histamine H4 receptor and its potential therapeutic applications .

Properties

1027330-97-7

Molecular Formula

C17H21N5

Molecular Weight

295.4 g/mol

IUPAC Name

6-[(3R)-3-aminopyrrolidin-1-yl]-3,5-diazatricyclo[9.4.0.02,7]pentadeca-1(15),2(7),3,5,11,13-hexaen-4-amine

InChI

InChI=1S/C17H21N5/c18-12-8-9-22(10-12)16-14-7-3-5-11-4-1-2-6-13(11)15(14)20-17(19)21-16/h1-2,4,6,12H,3,5,7-10,18H2,(H2,19,20,21)/t12-/m1/s1

InChI Key

SDTRYHWIXVHTLM-GFCCVEGCSA-N

Isomeric SMILES

C1CC2=CC=CC=C2C3=C(C1)C(=NC(=N3)N)N4CC[C@H](C4)N

SMILES

C1CC2=CC=CC=C2C3=C(C1)C(=NC(=N3)N)N4CCC(C4)N

Canonical SMILES

C1CC2=CC=CC=C2C3=C(C1)C(=NC(=N3)N)N4CCC(C4)N

Origin of Product

United States

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